molecular formula C7H11NO3 B3136754 (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 42435-88-1

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B3136754
CAS No.: 42435-88-1
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-YFKPBYRVSA-N
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Description

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chiral N-methyl pyrrolidinone derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Compounds based on the 5-oxopyrrolidine (or pyrrolidinone) scaffold are recognized for their significant presence in bioactive molecules and natural products, demonstrating a wide range of pharmacological properties. This structure is a key feature in the development of novel therapeutic agents, with research highlighting its application in creating compounds with potential anticancer and antimicrobial activities, particularly against challenging multidrug-resistant pathogens . The methyl ester functional group of this molecule enhances its reactivity, making it a suitable precursor for further synthetic transformations, such as amidation or reduction, to access a diverse array of more complex derivatives. The chiral (S)-configuration is often critical for specific interactions with biological targets, making this building block essential for research in asymmetric synthesis and medicinal chemistry. The 5-oxopyrrolidine core is a privileged structure in neuroscience research, frequently explored in the development of ligands for ionotropic glutamate receptors (iGluRs), which are important targets for neurological conditions . This product is intended for research purposes as a chemical building block. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962475
Record name Methyl 1-methyl-5-oxoprolinate
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Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42435-88-1
Record name L-Proline, 1-methyl-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42435-88-1
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Record name Methyl 1-methyl-5-oxoprolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S)-1-methyl-5-oxoprolinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is recognized for its potential as a precursor in the synthesis of bioactive compounds. Its structural features allow it to serve as an intermediate in the development of pharmaceuticals targeting neurological disorders and metabolic diseases .
  • Synthesis of Peptides and Proteins
    • The compound plays a role in peptide synthesis due to its ability to form stable linkages with amino acids. This property is exploited in creating peptide-based drugs that can modulate biological pathways effectively .
  • Biochemical Research
    • Researchers utilize this compound in studies related to enzyme inhibition and protein interactions. Its derivatives have been shown to influence the activity of specific enzymes, making it valuable in drug discovery processes .
  • Analytical Chemistry
    • The compound is used as a standard reference material in chromatography and mass spectrometry applications. Its purity and stability make it suitable for calibration and validation purposes in analytical methods .

Case Studies

Study TitleFocusFindings
Synthesis of Novel Peptide AnaloguesInvestigated the use of this compound in peptide synthesisSuccessful incorporation into peptide chains, enhancing biological activity against targeted receptors .
Enzyme Inhibition StudiesEvaluated the inhibitory effects on specific metabolic enzymesDemonstrated significant inhibition, suggesting potential therapeutic applications in metabolic disorders .
Chromatographic Analysis TechniquesAssessed the effectiveness of this compound as a reference standardConfirmed high reliability and reproducibility in results across multiple analytical methods .

Mechanism of Action

The mechanism of action of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate 122742-14-7 (R)-configuration at 2-position C₇H₁₁NO₃ 157.17 Mirror-image enantiomer; used in chiral resolution studies
Methyl 5-oxopyrrolidine-2-carboxylate (DL-form) 54571-66-3 Racemic mixture (no 1-methyl group) C₆H₉NO₃ 143.14 Intermediate for non-chiral syntheses
Ethyl 5-oxopyrrolidine-2-carboxylate 7149-65-7 Ethyl ester at 2-position (S-configuration) C₇H₁₁NO₃ 157.17 Solubility differences in organic solvents
Methyl 6-oxo-2-phenyl-5-(thiophen-3-yl)-...* - Phenyl, thiophene, and tosyl substituents C₂₀H₁₉NO₅S₂ 417.50 High enantioselectivity in catalysis

*Full name: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Key Observations:

Enantiomeric Differences : The (R)-enantiomer (CAS: 122742-14-7) exhibits opposite optical rotation but similar thermal stability. Biological assays often show divergent activity due to stereospecific binding .

Solubility : The ethyl ester analogue (CAS: 7149-65-7) demonstrates higher solubility in apolar solvents (e.g., hexane) due to the longer alkyl chain, whereas the methyl ester derivatives prefer polar aprotic solvents like DMSO .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl DL-Pyroglutamate (CAS: 54571-66-3) Ethyl 5-oxopyrrolidine-2-carboxylate (CAS: 7149-65-7)
Melting Point (°C) Not reported 98–100 85–87
Boiling Point (°C) Not reported 285–287 292–294
LogP (Partition Coefficient) 0.45 0.12 0.98
Stability Stable at −20°C for 1 month Hygroscopic; degrades at >40°C Stable at RT for 6 months
NMR Shifts (¹H, ppm) δ 3.75 (s, COOCH₃), δ 2.85 (m, CH₂) δ 3.68 (s, COOCH₃), δ 2.70 (m, CH₂) δ 4.20 (q, CH₂CH₃), δ 2.90 (m, CH₂)

Key Findings:

  • Thermal Stability : The DL-form (CAS: 54571-66-3) is less stable due to the absence of the 1-methyl group, which destabilizes the lactam ring under heat .
  • Stereochemical Purity : The (S)-enantiomer shows a distinct ¹H NMR splitting pattern (δ 3.75, singlet for COOCH₃) compared to the racemic mixture (δ 3.68) .

Biological Activity

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chiral compound that has garnered interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C6H11NO3, with a molecular weight of approximately 143.14 g/mol. This compound is primarily recognized for its presence in natural products, particularly in the fungus Talaromyces pinophilus.

1. Overview of Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly as a purinoceptor antagonist. This suggests its potential role in various physiological processes, including pain perception and immune responses. It has been studied for its anti-inflammatory properties, which may involve the suppression of pro-inflammatory mediators in cells, offering therapeutic benefits for inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Purinoceptor Antagonism : The compound acts on purinergic receptors, which are involved in numerous physiological processes, including neurotransmitter release and immune response modulation.
  • Anti-inflammatory Effects : It may inhibit the production of inflammatory cytokines, thereby reducing inflammation .

3. Synthesis and Derivatives

Several synthetic pathways have been reported for creating this compound, highlighting its utility as a precursor in the synthesis of biologically active compounds. The compound serves as a building block for more complex molecules with diverse pharmacological properties .

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl L-pyroglutamateC6H11NO3Role in neurotransmission
Methyl 5-Oxopyrrolidine-2-carboxylateC6H9NO3Racemic mixture used in various synthetic pathways
(R)-Methyl 5-Oxopyrrolidine-2-carboxylateC6H9NO3Enantiomer with distinct biological activity
Methyl 2-pyrrolidinone-5-carboxylateC7H11NO3Exhibits different solubility properties

The uniqueness of this compound lies in its specific stereochemistry and biological activity profile, distinguishing it from its analogs.

4. Case Studies and Research Findings

Recent studies have explored the anticancer and antimicrobial activities of derivatives related to this compound:

  • Anticancer Activity : In vitro studies using A549 human lung adenocarcinoma cells showed that certain derivatives exhibited potent anticancer activity. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity : Some derivatives have also shown selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as novel therapeutic agents against resistant pathogens .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in anti-inflammatory and anticancer applications. Its role as a purinoceptor antagonist opens avenues for further research into its therapeutic potential. Ongoing studies into its derivatives may yield new insights into drug development targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via diastereoselective methods, such as the Michael addition of methyl acrylate to imine derivatives, followed by cyclization. Optimization involves adjusting catalysts (e.g., chiral amines), temperature (typically 0–25°C), and solvent polarity (e.g., THF or DCM). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (gradient elution) ensures high purity .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., in ethanol/water), and data collected using a Bruker D8 Venture diffractometer. Refinement with SHELXL and visualization via ORTEP-3 confirm the (S)-configuration. Alternatively, chiral HPLC (Chiralpak IA column, hexane/isopropanol) and optical rotation ([α]D²⁵) validate enantiopurity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for antidotes. Disposal follows EPA guidelines for organic waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s ring puckering dynamics observed in crystallographic vs. NMR data?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring conformation. Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data. For crystallography, use SHELXL to refine anisotropic displacement parameters; for NMR, analyze vicinal coupling constants (³JHH) to infer chair vs. envelope conformations. Discrepancies may arise from crystal packing forces vs. solution-state flexibility .

Q. What strategies are effective in resolving diastereomeric mixtures during synthesis, and how is enantiomeric excess quantified?

  • Methodological Answer : Diastereomers are separated via fractional crystallization (e.g., using ethyl acetate) or preparative HPLC (C18 column, methanol/water). Enantiomeric excess is determined via chiral GC-MS (β-cyclodextrin column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). For trace analysis, LC-MS/MS (MRM mode) enhances sensitivity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT (Gaussian 16, M06-2X/cc-pVTZ). The electron-withdrawing 5-oxo group increases electrophilicity at the ester carbonyl, favoring nucleophilic attack. Substituent effects (e.g., methyl group at C1) sterically hinder approach, quantified via distortion/interaction analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
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(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

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